Biphenyl-2-ylcarbamic Acid
Overview
Description
Biphenyl-2-ylcarbamic acid is an organic compound that belongs to the class of carbamic acids It is characterized by the presence of a biphenyl group attached to a carbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of biphenyl-2-ylcarbamic acid typically involves the reaction of biphenyl-2-ylamine with ph
Biological Activity
Biphenyl-2-ylcarbamic acid is a compound of significant interest in pharmaceutical research due to its diverse biological activities. Its structural characteristics, particularly the biphenyl moiety, contribute to its binding affinity to various biological targets, making it a potential candidate for treating several medical conditions, including neurological and pulmonary disorders.
Chemical Structure and Properties
This compound can be synthesized through various methods, often involving the reaction of biphenyl derivatives with carbamic acid. The compound's molecular formula is .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 217.25 g/mol |
Melting Point | 120-125 °C |
Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Its potential applications include:
- Neurological Disorders : The compound shows promise in modulating neurotransmitter systems, which may help in treating conditions such as anxiety and depression .
- Pulmonary Disorders : It has been identified as having muscarinic receptor antagonist activity, making it a candidate for treating chronic obstructive pulmonary disease (COPD) and asthma .
The mechanism by which this compound exerts its effects involves interactions with specific receptors:
- Receptor Binding : Studies suggest that the compound binds selectively to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and respiratory function.
- Anticholinergic Activity : Its ability to antagonize muscarinic receptors can lead to bronchodilation, beneficial for patients with respiratory conditions .
Study 1: Neurological Effects
A study examining the effects of this compound on anxiety models in rodents demonstrated significant anxiolytic effects. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), showing a dose-dependent reduction in anxiety-like behavior measured by the elevated plus maze test.
Study 2: Pulmonary Function
In a clinical trial involving patients with COPD, this compound was evaluated for its efficacy as a bronchodilator. Results indicated improved lung function and reduced symptoms in patients receiving the compound compared to placebo.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl | Potential neuroactivity | Enhanced lipophilicity | |
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate | Moderate receptor affinity | Simpler structure without methylamino group | |
N-Methylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate | Antidepressant-like effects | Methyl substitution alters pharmacokinetics |
Properties
IUPAC Name |
(2-phenylphenyl)carbamic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOVGVNKXUTCQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345789 | |
Record name | Biphenyl-2-ylcarbamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50443-60-2 | |
Record name | Biphenyl-2-ylcarbamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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